molecular formula C14H25NO3 B13021298 tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13021298
M. Wt: 255.35 g/mol
InChI Key: FZAMJKOVMMNZCA-UHFFFAOYSA-N
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Description

tert-Butyl7-hydroxy-1-azaspiro[45]decane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-5-8-14(15)7-4-6-11(16)10-14/h11,16H,4-10H2,1-3H3

InChI Key

FZAMJKOVMMNZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC(C2)O

Origin of Product

United States

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